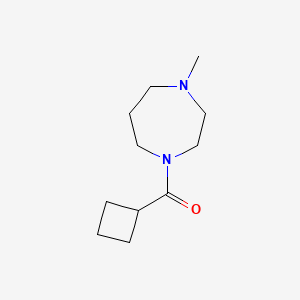
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide, also known as flumazenil, is a selective antagonist of the benzodiazepine receptor. It was first synthesized in 1981 by the Swiss pharmaceutical company Hoffmann-La Roche. Flumazenil is used in clinical settings to reverse the effects of benzodiazepines, which are commonly used as sedatives, anxiolytics, and hypnotics.
Mécanisme D'action
Flumazenil acts as a competitive antagonist at the benzodiazepine receptor. It binds to the receptor with high affinity, but does not activate it. By blocking the effects of benzodiazepines, N-(4-fluoro-2-methylphenyl)-3-methylbutanamide can reverse the sedative, anxiolytic, and hypnotic effects of these drugs.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine in the brain, which may contribute to its ability to reverse the effects of benzodiazepines. Flumazenil can also increase the release of dopamine and norepinephrine, which may be responsible for its ability to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluoro-2-methylphenyl)-3-methylbutanamide in lab experiments is its specificity for the benzodiazepine receptor. This allows researchers to study the effects of benzodiazepines on specific physiological processes without the confounding effects of other drugs. However, N-(4-fluoro-2-methylphenyl)-3-methylbutanamide has a relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-3-methylbutanamide. One area of interest is the role of the benzodiazepine receptor in the development of anxiety disorders. Flumazenil has been shown to reduce anxiety in animal models, and may have potential as a treatment for anxiety in humans. Another area of interest is the use of N-(4-fluoro-2-methylphenyl)-3-methylbutanamide in the treatment of cognitive disorders such as Alzheimer's disease. Flumazenil has been shown to improve cognitive function in animal models, and may have potential as a treatment for cognitive impairment in humans. Finally, there is interest in developing new benzodiazepine receptor antagonists with improved pharmacokinetic properties and greater selectivity for specific subtypes of the receptor.
Méthodes De Synthèse
The synthesis of N-(4-fluoro-2-methylphenyl)-3-methylbutanamide involves several steps. First, 4-fluoro-2-nitrotoluene is reacted with magnesium to form a Grignard reagent. This is then reacted with 3-methylbutanoyl chloride to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride. Finally, the alcohol is reacted with phosgene to form the amide.
Applications De Recherche Scientifique
Flumazenil has been widely used in scientific research to study the benzodiazepine receptor and its role in various physiological processes. It has been used to investigate the effects of benzodiazepines on memory, anxiety, and sleep. Flumazenil has also been used to study the pharmacokinetics and pharmacodynamics of benzodiazepines.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQDNIVPAERPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)

![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)








